![molecular formula C19H13N3 B3356666 2,3-Diphenylpyrido[3,4-b]pyrazine CAS No. 67899-59-6](/img/structure/B3356666.png)
2,3-Diphenylpyrido[3,4-b]pyrazine
説明
2,3-Diphenylpyrido[3,4-b]pyrazine is a chemical compound with the molecular formula C19H13N3 . It has a molecular weight of 283.336 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives has been achieved through multicomponent reactions . In one study, novel pyrido[2,3-b]pyrazine based heterocyclic compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR) . Another method involves the Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of 2,3-Diphenylpyrido[3,4-b]pyrazine can be represented by the SMILES notation: c1ccc (cc1)c2c (nc3c (n2)cccn3)c4ccccc4 . This compound has 3 hydrogen bond acceptors, no hydrogen bond donors, and 2 freely rotating bonds .Physical And Chemical Properties Analysis
2,3-Diphenylpyrido[3,4-b]pyrazine has a density of 1.2±0.1 g/cm3, a boiling point of 423.6±40.0 °C at 760 mmHg, and a flash point of 185.8±20.3 °C . It has a molar refractivity of 87.6±0.3 cm3 . The compound has a polar surface area of 39 Å2 and a molar volume of 233.8±3.0 cm3 .科学的研究の応用
Anticancer Activity
2,3-Diphenylpyrido[3,4-b]pyrazine derivatives, such as quinoxaline 1,4-dioxides, have been studied for their promising anticancer activity and good hypoxia-selectivity. This research involves the synthesis and testing of these compounds for their effectiveness in inhibiting cancer cell growth. Specifically, a study focused on the preparation, isolation, structure characterization, and screening of these compounds for anticancer activity. The study highlighted the impact of different substituents on the cytotoxicity properties of these isomers, which could be pivotal in drug discovery for cancer treatment.
Antibacterial Activity
In addition to anticancer applications, 2,3-Diphenylpyrido[3,4-b]pyrazine derivatives have shown potential in antibacterial activity. A study investigated the in vitro antibacterial activity of compounds including 2,3-Diphenylpyrido[3,4-b]pyrazine derivatives against clinically important bacterial species. This research aimed at discovering new antibacterial agents amidst the increasing challenge of multidrug resistance in bacterial infections. The study involved fractionating extracts from specific sources and identifying compounds with significant antibacterial activity.
Protein Kinase Inhibitors for Cancer Therapy
The design and synthesis of novel 2,3-Diphenylpyrido[3,4-b]pyrazine derivatives have been explored for creating protein kinase inhibitors, specifically targeting Pim kinases and cyclin-dependent kinases. Pim kinases are overexpressed in various types of cancers and are thus considered valuable targets for antitumor therapy. These kinase inhibitors are designed to inhibit cell proliferation and survival, crucial in combating hematological malignancies and solid carcinomas. The research included the development of new compounds inspired by natural products, structure-activity relationship analysis, and testing for anticancer potency.
Development of Palladium-Catalyzed Reactions
The synthesis of 2,3-Diphenylpyrido[3,4-b]pyrazine derivatives has also been utilized in the development of palladium-catalyzed reactions, specifically the Suzuki-Miyaura cross-coupling reaction. These reactions are essential in the creation of complex organic compounds, often used in pharmaceuticals and materials science. The research involved synthesizing novel ligands and their corresponding palladium complexes, and testing their efficacy and recyclability in catalytic reactions.
特性
IUPAC Name |
2,3-diphenylpyrido[3,4-b]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3/c1-3-7-14(8-4-1)18-19(15-9-5-2-6-10-15)22-17-13-20-12-11-16(17)21-18/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENQBISDXSLACH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NC=C3)N=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331345 | |
Record name | 2,3-diphenylpyrido[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenylpyrido[3,4-b]pyrazine | |
CAS RN |
67899-59-6 | |
Record name | NSC521766 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-diphenylpyrido[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。